Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate is an organic compound with a molecular formula of C12H13BrO4 It is a derivative of acetophenone and contains a bromine atom and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where pyridine hydrobromide perbromide is used as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of more efficient brominating agents to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with hydroxyl groups replacing the methoxy group.
Scientific Research Applications
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-6-methoxyphenyl)ethanone: Similar structure but lacks the ethyl ester group.
(E)-3-(2-bromo-6-methoxyphenyl)acrylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13BrO4 |
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Molecular Weight |
301.13 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
VMZKPRQRVYXKNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1Br)OC |
Origin of Product |
United States |
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